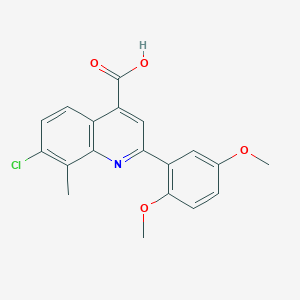

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related quinoline derivatives is described in the first paper, where 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates were produced using a reaction of 4-azido-7-chloroquinoline with β-ketoesters in the presence of pyrrolidine as a catalyst . This method could potentially be adapted for the synthesis of 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid by choosing appropriate starting materials and conditions that would introduce the 2,5-dimethoxyphenyl and methyl groups at the correct positions on the quinoline ring.

Molecular Structure Analysis

The third paper provides information on the molecular structure of a related compound, 7-Acetyl-8-(4-chlorophenyl)-3-ethylsulfanyl-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile . It describes the orientation of the chlorophenyl ring and the conformation of the cyclohexane ring within the crystal structure. Although the compound is not identical, similar structural analyses could be expected, such as the inclination of substituent rings and the conformation of the quinoline core.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid. However, the antioxidant properties of related compounds suggest that the compound may also participate in redox reactions or act as a scavenger of reactive species . The specific reactivity would depend on the electronic and steric effects of the substituents on the quinoline ring.

Physical and Chemical Properties Analysis

Scientific Research Applications

Photophysical Properties

- Complexes with structures similar to 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid, such as [Cu(PPh3)2(L)] where L includes various quinoline carboxylic acid analogues, have been studied for their photophysical properties. These complexes exhibit extraordinary photophysical properties, including significant emission quantum yields and extended excited lifetimes, useful in luminescence studies (Małecki et al., 2015).

Chemical Synthesis and Transformation

- The molecule is used as a base structure for synthesizing novel substituted dibenzonaphthyridines, indicating its role in the synthesis of complex organic compounds (Manoj & Prasad, 2009).

- Its derivatives, such as 7-chloro-3-methylquinoline-8-carboxylic acid, are studied for their photodegradation in aqueous solutions, highlighting its importance in environmental chemistry and photolysis research (Pinna & Pusino, 2012).

Antibacterial Activities

- Derivatives of 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid have been synthesized and tested for their antibacterial activity, showing potential applications in medical and pharmaceutical research (Miyamoto et al., 1990).

Photolabile Protecting Groups

- Its derivatives have been explored as photolabile protecting groups for carboxylic acids, with potential applications in biological research, particularly in controlled release mechanisms (Fedoryak & Dore, 2002).

Luminescence Studies

- Similar compounds, like phosphine ruthenium(II) complexes bearing 8-hydroxyquinoline derivative ligands, are synthesized and characterized for their luminescent properties, useful in the field of material science and photonic applications (Maroń et al., 2016).

Antioxidant or Prooxidant Effects

- Its derivatives, such as 7-Chloro-4-hydroxyquinoline, have been studied for their antioxidative or prooxidative effects against free-radical-initiated peroxidation, which is significant in the study of oxidative stress and its implications in various diseases (Liu et al., 2002).

properties

IUPAC Name |

7-chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-10-15(20)6-5-12-13(19(22)23)9-16(21-18(10)12)14-8-11(24-2)4-7-17(14)25-3/h4-9H,1-3H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMXLJAJNHCRNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=C(C=CC(=C3)OC)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801159090 |

Source

|

| Record name | 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801159090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

CAS RN |

847503-17-7 |

Source

|

| Record name | 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847503-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801159090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide](/img/structure/B1277454.png)

![2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B1277457.png)